molecular formula C21H23N3O2S B5105046 3-[[5-(4-Tert-butylphenyl)-4-phenyl-1,2,4-triazol-3-yl]sulfanyl]propanoic acid

3-[[5-(4-Tert-butylphenyl)-4-phenyl-1,2,4-triazol-3-yl]sulfanyl]propanoic acid

Cat. No.: B5105046
M. Wt: 381.5 g/mol
InChI Key: PPQUYPDQNLCGNW-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

3-[[5-(4-Tert-butylphenyl)-4-phenyl-1,2,4-triazol-3-yl]sulfanyl]propanoic acid is an organic compound that belongs to the class of triazole derivatives

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-[[5-(4-Tert-butylphenyl)-4-phenyl-1,2,4-triazol-3-yl]sulfanyl]propanoic acid typically involves the following steps:

    Formation of the Triazole Ring: The triazole ring can be synthesized through a cyclization reaction involving hydrazine and an appropriate nitrile compound.

    Introduction of the Phenyl and Tert-butylphenyl Groups: The phenyl and tert-butylphenyl groups can be introduced through a series of substitution reactions using appropriate aryl halides and coupling reagents.

    Attachment of the Sulfanyl Group: The sulfanyl group can be introduced through a nucleophilic substitution reaction using thiol compounds.

    Formation of the Propanoic Acid Moiety: The propanoic acid moiety can be introduced through a carboxylation reaction using carbon dioxide and a suitable base.

Industrial Production Methods

Industrial production of this compound may involve optimized reaction conditions, such as:

    Catalysts: Use of metal catalysts to enhance reaction rates.

    Solvents: Selection of appropriate solvents to improve solubility and reaction efficiency.

    Temperature and Pressure: Control of temperature and pressure to achieve optimal yields.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, leading to the formation of sulfoxides or sulfones.

    Reduction: Reduction reactions can convert the triazole ring to dihydrotriazole derivatives.

Common Reagents and Conditions

    Oxidizing Agents: Hydrogen peroxide, m-chloroperbenzoic acid.

    Reducing Agents: Sodium borohydride, lithium aluminum hydride.

    Substitution Reagents: Alkyl halides, aryl halides, and appropriate bases or acids.

Major Products

    Oxidation: Formation of sulfoxides or sulfones.

    Reduction: Formation of dihydrotriazole derivatives.

    Substitution: Formation of various substituted derivatives with different functional groups.

Scientific Research Applications

3-[[5-(4-Tert-butylphenyl)-4-phenyl-1,2,4-triazol-3-yl]sulfanyl]propanoic acid has several scientific research applications, including:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential biological activities, such as antimicrobial and anticancer properties.

    Medicine: Explored for its potential therapeutic applications, including drug development.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 3-[[5-(4-Tert-butylphenyl)-4-phenyl-1,2,4-triazol-3-yl]sulfanyl]propanoic acid involves its interaction with specific molecular targets and pathways. The compound may exert its effects through:

    Binding to Enzymes: Inhibiting or activating specific enzymes involved in metabolic pathways.

    Interaction with Receptors: Modulating receptor activity to influence cellular signaling.

    Disruption of Cellular Processes: Affecting cellular processes such as DNA replication, protein synthesis, and cell division.

Comparison with Similar Compounds

Similar Compounds

  • 3-[[5-(4-Methylphenyl)-4-phenyl-1,2,4-triazol-3-yl]sulfanyl]propanoic acid
  • 3-[[5-(4-Ethylphenyl)-4-phenyl-1,2,4-triazol-3-yl]sulfanyl]propanoic acid
  • 3-[[5-(4-Isopropylphenyl)-4-phenyl-1,2,4-triazol-3-yl]sulfanyl]propanoic acid

Uniqueness

3-[[5-(4-Tert-butylphenyl)-4-phenyl-1,2,4-triazol-3-yl]sulfanyl]propanoic acid is unique due to the presence of the tert-butylphenyl group, which imparts distinct steric and electronic properties

Properties

IUPAC Name

3-[[5-(4-tert-butylphenyl)-4-phenyl-1,2,4-triazol-3-yl]sulfanyl]propanoic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H23N3O2S/c1-21(2,3)16-11-9-15(10-12-16)19-22-23-20(27-14-13-18(25)26)24(19)17-7-5-4-6-8-17/h4-12H,13-14H2,1-3H3,(H,25,26)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PPQUYPDQNLCGNW-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)C1=CC=C(C=C1)C2=NN=C(N2C3=CC=CC=C3)SCCC(=O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H23N3O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

381.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.